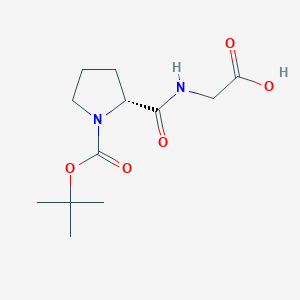

1-Boc-D-prolyl-glycine

Übersicht

Beschreibung

1-Boc-D-prolyl-glycine, also known as Boc-D-Pro-Gly, is a synthetic amino acid derivative with a wide range of applications in scientific research. It is a versatile and useful tool for studying the structure and function of proteins, peptides, and other biomolecules. Boc-D-Pro-Gly has a unique structure that allows it to be used in a variety of ways, from controlling the folding of proteins to aiding in the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The tripeptide boc-L-prolyl-L-propargylglycyl-glycine methylester, incorporating propargylglycine, was synthesized for studying its effects on prolyl 4-hydroxylase activity and collagen biosynthesis, with its structure confirmed by mass spectrometry, NMR spectroscopy, and X-ray diffraction analysis (Willisch et al., 1991).

Peptide Modification and Ligations

- Erythro-N-Boc-β-mercapto-l-phenylalanine was synthesized to enable native chemical ligation at phenylalanine, a process useful in peptide synthesis. The method was applied successfully to the synthesis of LYRAMFRANK, highlighting its potential in constructing complex peptides (Crich & Banerjee, 2007).

Unnatural Amino Acid Synthesis

- N(Boc)-L-(2-Bromoallyl)-glycine, an unnatural amino acid, was synthesized from diethylacetamidomalonate and 2,3-dibromopropene. This compound paves the way for creating a variety of other interesting unnatural amino acids (Leanna & Morton, 1993).

Enzymatic and Biological Studies

- A study on collagen and prolyl peptide oxidative fragmentation using Cu(II)/H2O2 revealed the conversion of proline residue to 2-pyrrolidone, demonstrating an important mechanism in protein degradation (Kato, Uchida, & Kawakishi, 1992).

Peptide Enolate Chemistry

- The Boc-protected tripeptides Boc-Val-Gly-Leu-OH and others were prepared for studying peptide enolate chemistry, providing insights into the synthesis and modification of peptides (Bossler & Seebach, 1994).

Bioconjugation and Gold Complexes

- Gold(I) bioconjugates bearing 4-mercaptoproline species were synthesized. The study of these complexes' cytotoxic activity against various tumor cell lines demonstrated the potential of gold(I) compounds in cancer treatment (Gutiérrez et al., 2016).

Other Applications

- Studies on the synthesis, crystal structure, and molecular conformation of various peptides incorporating Boc-protected amino acids contributed to our understanding of peptide structure and dynamics (Patel et al., 1990).

Wirkmechanismus

Target of Action

It is known that proline derivatives can interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

Proline derivatives can influence the structure and function of proteins, potentially altering their activity . The Boc group (tert-butoxycarbonyl) in 1-Boc-D-prolyl-glycine is a common protecting group in organic synthesis, particularly in the synthesis of peptides . It prevents unwanted reactions from occurring at the protected site.

Biochemical Pathways

Proline derivatives are known to play a role in collagen metabolism and can influence the process of apoptosis and autophagy .

Result of Action

Proline derivatives can influence the structure and function of proteins, potentially altering their activity .

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c .

Safety and Hazards

The safety information for 1-Boc-D-prolyl-glycine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H312-H332, and there are several precautionary statements including P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

Relevant Papers Several papers were found during the search. One paper discusses a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . Another paper discusses the dual protection of amino functions involving Boc . These papers could provide further insights into the properties and applications of this compound.

Biochemische Analyse

Biochemical Properties

1-Boc-D-prolyl-glycine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is prolyl oligopeptidase, which is involved in the cleavage of proline-containing peptides. The interaction between this compound and prolyl oligopeptidase is crucial for the regulation of peptide metabolism . Additionally, this compound can interact with collagen prolyl hydroxylases, which are responsible for the hydroxylation of proline residues in collagen . These interactions highlight the importance of this compound in maintaining the structural integrity and function of proteins.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of insulin-like growth factor-1 (IGF-1) in HepG2 cells, promoting its secretion and enhancing cell proliferation . Furthermore, this compound can modulate the activity of AMPA receptors, which are involved in synaptic transmission and plasticity . These effects demonstrate the compound’s potential in regulating cellular processes and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of prolyl oligopeptidase, thereby regulating the cleavage of proline-containing peptides . Additionally, it can activate collagen prolyl hydroxylases, promoting the hydroxylation of proline residues in collagen . These molecular interactions are essential for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Its stability and activity may decrease over extended periods or under suboptimal conditions. Long-term studies have shown that this compound can maintain its biochemical activity for several months, but degradation may occur over time, leading to reduced efficacy . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can promote beneficial effects, such as enhanced cell proliferation and improved metabolic function . High doses may lead to toxic or adverse effects, including cellular stress and apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound in experimental settings to achieve the desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of peptides and proteins. It interacts with enzymes such as prolyl oligopeptidase and collagen prolyl hydroxylases, which play crucial roles in peptide metabolism and collagen biosynthesis . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical and physiological roles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s cellular effects and overall bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification . Understanding the subcellular localization of this compound is important for elucidating its precise molecular mechanisms and cellular effects.

Eigenschaften

IUPAC Name |

2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJXCLBLFPFXEN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)

![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)